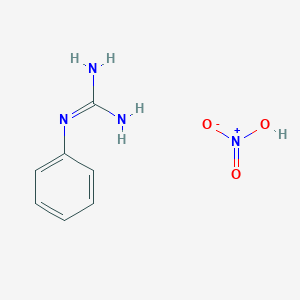
吡嘧磺隆钠
描述
Pyrithiobac-sodium, also known as pyrithiobac-sodium salt, is a selective herbicide used to control weeds in a variety of crops. It is a triazolopyrimidine herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the synthesis of the amino acid valine. Pyrithiobac-sodium is used to control a variety of weeds, including broadleaf weeds, grasses, and sedges. It is also used in combination with other herbicides for improved weed control.
科学研究应用
棉花种植中防治茄科杂草
吡嘧磺隆钠已被有效地用于防治茄科杂草,这种杂草在陆地阿卡拉棉品种中很难管理 . 该除草剂可以在棉花生长不同阶段施用,研究发现它对棉花生长、发育或纤维产量没有长期影响 . 茄科杂草与棉花竞争性非常强,因为它们在凉爽的早季温度下迅速发芽和生长,而此时棉花的生长和发育非常缓慢 .
棉花种植中的顺序施用
除了用于防治茄科杂草外,吡嘧磺隆钠也已被用于棉花种植中的顺序施用 . 一项研究发现,吡嘧磺隆钠以 0.125 千克/公顷的用量作为播前施用,然后以相同的用量作为播后施用,在防除杂草方面非常有效 . 这导致杂草干重显着降低,棉花产量增加 .
棉花种植中防治其他杂草
除了茄科杂草外,吡嘧磺隆钠也对棉花种植中其他杂草的防治效果显著。 它的作用机制是抑制植物中氨基酸的形成,导致植物生长停止,最终死亡 .
经济有效的杂草控制
在棉花种植中使用吡嘧磺隆钠进行杂草控制也是经济有效的。 在严重虫害的田地里,人工锄草每英亩的成本高达 240 美元,这对棉花种植者来说在经济上是不可行的 . 相比之下,使用吡嘧磺隆钠可有效防治茄科杂草,并可显着减少人工锄草 <svg class="icon" height="16" p-id="1735" t="1709264788668"
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
Pyrithiobac-sodium acts on the Acetolactate Synthase (ALS) enzyme of the plant leaf and controls the growth of weeds . It is also known to interact with Quizalofop ethyl, which acts on acetyl-CoA carboxylase (ACCase) enzyme, stopping the growth of only grassy weeds .
Cellular Effects
Pyrithiobac-sodium has been shown to have significant effects on various types of cells. For instance, it has been found to control nightshade without long-term effect on cotton . This suggests that Pyrithiobac-sodium can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Pyrithiobac-sodium involves its action on the ALS enzyme of the plant leaf, which inhibits the synthesis of certain amino acids, leading to cessation of plant growth . This inhibition can lead to changes in gene expression within the plant cells.
Temporal Effects in Laboratory Settings
Pyrithiobac-sodium has been found to be stable in laboratory settings . Over time, it degrades primarily via microbial degradation which leads to the separation of the two rings of the molecule . This degradation process helps to understand the formation of nonextractable residues (NER) and CO2 .
Metabolic Pathways
Pyrithiobac-sodium is metabolized in soil and sediment systems . It degrades primarily via microbial degradation, leading to the separation of the two rings of the molecule . Several metabolites have been identified, helping to understand the formation of nonextractable residues (NER) and CO2 .
Transport and Distribution
Due to its high aqueous solubility and semi-volatile nature, Pyrithiobac-sodium is very mobile and has a high potential to leach to groundwater . This suggests that it can be easily transported and distributed within cells and tissues.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrithiobac-sodium involves the reaction of 2-chloro-5-(4,5-dihydro-4-methyl-4,6-dioxo-3-pyridazinyl)-3-thiophenecarboxylic acid with sodium hydroxide.", "Starting Materials": [ "2-chloro-5-(4,5-dihydro-4-methyl-4,6-dioxo-3-pyridazinyl)-3-thiophenecarboxylic acid", "Sodium hydroxide" ], "Reaction": [ "To a stirred solution of 2-chloro-5-(4,5-dihydro-4-methyl-4,6-dioxo-3-pyridazinyl)-3-thiophenecarboxylic acid in water, add sodium hydroxide slowly while maintaining the pH between 7-8.", "Heat the reaction mixture to 50-60°C and stir for 3-4 hours.", "Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "Filter the resulting solid and wash with water.", "Dry the product under vacuum at 50-60°C to obtain Pyrithiobac-sodium as a white solid." ] } | |
| 123343-16-8 | |
分子式 |
C13H11ClN2NaO4S |
分子量 |
349.75 g/mol |
IUPAC 名称 |
sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate |
InChI |
InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18); |
InChI 键 |
UALFPVHPUAEMKU-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |
SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |
规范 SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC.[Na] |
熔点 |
248.0 °C |
| 123343-16-8 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
同义词 |
pyrithiobac sodium pyrithiobac sodium salt sodium 2-chloro-6-(4,6-dimethoxypyrimidin-2-ylthio)benzoate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

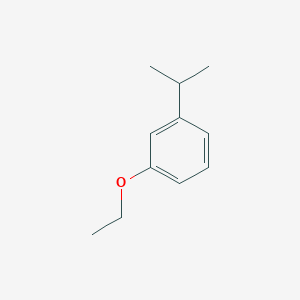
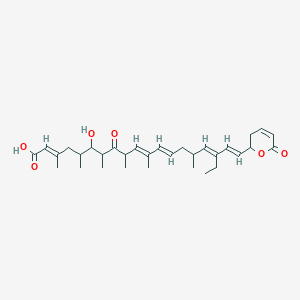
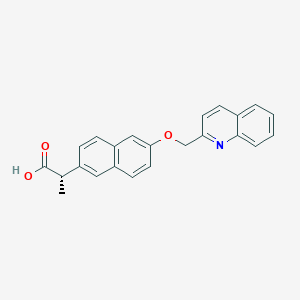

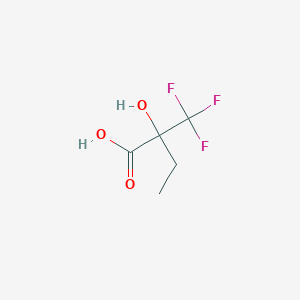
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
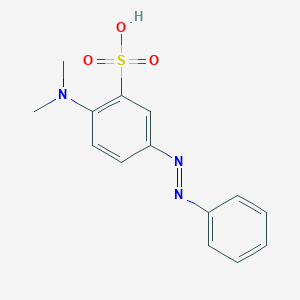
![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)
![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)


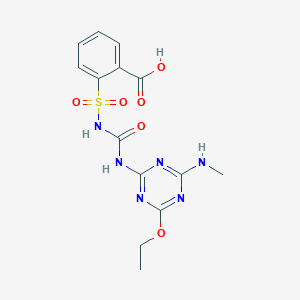
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)
